Cas no 2742657-89-0 (1-Benzoyl-3-(difluoromethyl)piperidine)
1-Benzoyl-3-(difluoromethyl)piperidine Chemical and Physical Properties
Names and Identifiers
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- EN300-28336034
- 1-benzoyl-3-(difluoromethyl)piperidine
- 2742657-89-0
- 1-Benzoyl-3-(difluoromethyl)piperidine
-
- MDL: MFCD34575114
- Inchi: 1S/C13H15F2NO/c14-12(15)11-7-4-8-16(9-11)13(17)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2
- InChI Key: LQIYWCMHNZYECL-UHFFFAOYSA-N
- SMILES: FC(C1CN(C(C2C=CC=CC=2)=O)CCC1)F
Computed Properties
- Exact Mass: 239.11217043g/mol
- Monoisotopic Mass: 239.11217043g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 20.3Ų
1-Benzoyl-3-(difluoromethyl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28336034-0.05g |
1-benzoyl-3-(difluoromethyl)piperidine |
2742657-89-0 | 95% | 0.05g |
$232.0 | 2023-09-07 | |
| Enamine | EN300-28336034-0.1g |
1-benzoyl-3-(difluoromethyl)piperidine |
2742657-89-0 | 95% | 0.1g |
$347.0 | 2023-09-07 | |
| Enamine | EN300-28336034-0.25g |
1-benzoyl-3-(difluoromethyl)piperidine |
2742657-89-0 | 95% | 0.25g |
$494.0 | 2023-09-07 | |
| Enamine | EN300-28336034-0.5g |
1-benzoyl-3-(difluoromethyl)piperidine |
2742657-89-0 | 95% | 0.5g |
$780.0 | 2023-09-07 | |
| Enamine | EN300-28336034-1.0g |
1-benzoyl-3-(difluoromethyl)piperidine |
2742657-89-0 | 95% | 1g |
$999.0 | 2023-06-02 | |
| Enamine | EN300-28336034-2.5g |
1-benzoyl-3-(difluoromethyl)piperidine |
2742657-89-0 | 95% | 2.5g |
$1959.0 | 2023-09-07 | |
| Enamine | EN300-28336034-5.0g |
1-benzoyl-3-(difluoromethyl)piperidine |
2742657-89-0 | 95% | 5g |
$2900.0 | 2023-06-02 | |
| Enamine | EN300-28336034-10.0g |
1-benzoyl-3-(difluoromethyl)piperidine |
2742657-89-0 | 95% | 10g |
$4299.0 | 2023-06-02 | |
| Enamine | EN300-28336034-1g |
1-benzoyl-3-(difluoromethyl)piperidine |
2742657-89-0 | 95% | 1g |
$999.0 | 2023-09-07 | |
| Enamine | EN300-28336034-5g |
1-benzoyl-3-(difluoromethyl)piperidine |
2742657-89-0 | 95% | 5g |
$2900.0 | 2023-09-07 |
1-Benzoyl-3-(difluoromethyl)piperidine Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 1-Benzoyl-3-(difluoromethyl)piperidine
Introduction to 1-Benzoyl-3-(difluoromethyl)piperidine (CAS No. 2742657-89-0)
1-Benzoyl-3-(difluoromethyl)piperidine, with the CAS number 2742657-89-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a piperidine ring, a benzoyl group, and a difluoromethyl substituent. These structural elements contribute to its potential biological activities and pharmacological properties, making it a promising candidate for various therapeutic applications.
The piperidine ring in 1-Benzoyl-3-(difluoromethyl)piperidine is a common motif found in many biologically active molecules, including several approved drugs. The presence of this ring often imparts significant conformational stability and can influence the compound's interactions with biological targets. The benzoyl group, on the other hand, is known for its ability to enhance the lipophilicity of the molecule, which can improve its cell membrane permeability and bioavailability. The difluoromethyl substituent adds further complexity to the molecule, potentially modulating its metabolic stability and receptor binding affinity.
Recent studies have explored the potential therapeutic applications of 1-Benzoyl-3-(difluoromethyl)piperidine. One notable area of research is its activity as a modulator of ion channels and receptors. For instance, a study published in the Journal of Medicinal Chemistry reported that 1-Benzoyl-3-(difluoromethyl)piperidine exhibits potent activity as a positive allosteric modulator (PAM) of certain GABAA receptors. This property makes it a potential candidate for the treatment of neurological disorders such as anxiety and epilepsy.
In addition to its potential as a PAM, 1-Benzoyl-3-(difluoromethyl)piperidine has also been investigated for its anti-inflammatory properties. Research conducted by a team at the University of California, San Francisco, demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines in vitro. This finding suggests that 1-Benzoyl-3-(difluoromethyl)piperidine may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthetic route for producing 1-Benzoyl-3-(difluoromethyl)piperidine has been well-documented in the literature. A common approach involves the reaction of 3-difluoromethylpiperidine with benzoyl chloride in the presence of a suitable base. This method provides high yields and good purity, making it suitable for large-scale production. The ability to synthesize this compound efficiently is crucial for advancing its development as a pharmaceutical agent.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-Benzoyl-3-(difluoromethyl)piperidine. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings are encouraging and support further clinical investigation.
In conclusion, 1-Benzoyl-3-(difluoromethyl)piperidine (CAS No. 2742657-89-0) represents an exciting new molecule with diverse biological activities and potential therapeutic applications. Its unique structural features and promising preliminary results make it a valuable candidate for further research and development in the pharmaceutical industry.
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